molecular formula C14H13FN2O3S B2866021 2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide CAS No. 882578-72-5

2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2866021
CAS No.: 882578-72-5
M. Wt: 308.33
InChI Key: GOJCFRZMRRKQDW-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide ( 882578-72-5) is a synthetic thiazolidine-2,4-dione (TZD) derivative with a molecular formula of C14H13FN2O3S and a molecular weight of 308.33 g/mol . While specific biological data for this compound is not fully established, its core structure is highly relevant in medicinal chemistry research. The thiazolidine-2,4-dione scaffold is a privileged structure in drug discovery, known for yielding compounds with a wide spectrum of biological activities . Researchers are interested in TZD-based compounds for their potential multi-targeting activities. Structurally similar compounds have demonstrated significant antioxidant and anti-inflammatory properties in various assays, including DPPH radical scavenging and lipid peroxide inhibition . Furthermore, novel TZD derivatives have been designed and evaluated as potent inhibitors of key tyrosine kinases, such as VEGFR-2 and EGFR , revealing promising anticancer activity against several human tumor cell lines, including HepG2 (liver carcinoma) and MCF-7 (breast cancer) . The mechanism of action for TZDs can involve activation of nuclear receptors like PPAR-γ, which plays a central role in glucose and lipid metabolism, although this specific action is more characteristic of antidiabetic glitazones . This compound is presented as a key intermediate or a novel chemical entity for researchers exploring structure-activity relationships (SAR) within the TZD class. It is ideal for screening in discovery programs aimed at developing new therapeutic agents for conditions such as cancer, inflammatory diseases, and metabolic disorders. Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,4-dioxo-5-propan-2-ylidene-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c1-8(2)12-13(19)17(14(20)21-12)7-11(18)16-10-5-3-9(15)4-6-10/h3-6H,7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJCFRZMRRKQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)N(C(=O)S1)CC(=O)NC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring is synthesized through a cyclization reaction involving a thiourea derivative and a carbonyl compound under acidic or basic conditions.

    Introduction of the Isopropylidene Group: The isopropylidene group is introduced via an aldol condensation reaction using acetone as the carbonyl source.

    Attachment of the Fluorophenyl Group: The final step involves the acylation of the thiazolidine ring with 4-fluoroaniline under appropriate conditions, such as using an acid chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. This makes it a candidate for studying enzyme kinetics and mechanisms.

Medicine

In medicinal chemistry, 2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and fluorophenyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5

The 5-position of the thiazolidinedione ring significantly impacts bioactivity. The propan-2-ylidene group in the target compound differs from substituents in analogs such as:

  • Pyridin-2-ylmethylene (e.g., P23, P6): Enhances π-π stacking and hydrogen bonding, improving HDAC8 inhibition .
  • Thiophen-2-ylmethylene (e.g., 4c in ): Increases electron density, influencing anticancer activity .
  • Benzylidene (e.g., GB1, GB2): Modulates steric bulk, affecting binding to histone deacetylases .

Table 1: Substituent Impact on Key Properties

Compound ID 5-Position Substituent Melting Point (°C) Yield (%) Key Activity Reference
Target Compound Propan-2-ylidene N/A N/A Inferred HDAC8/anticancer
P23 Pyridin-2-ylmethylene 256.3 66 Cytotoxicity (CEM, K-562 cells)
4c () Thiophen-2-ylmethylene 245–247 73 Anticancer evaluations
GB1 Benzylidene 279–295 55 HDAC4 inhibition
N-Substituent Variations

The 4-fluorophenyl group in the target compound is structurally similar to substituents in several analogs, influencing solubility and target affinity:

  • 4-Fluorophenyl (e.g., P2, P3): Balances lipophilicity and polarity, enhancing blood-brain barrier penetration in anticonvulsants .
  • Chlorophenyl/Trifluoromethylphenyl (e.g., P7, IId): Increases metabolic stability and HDAC8 binding .

Table 2: N-Substituent Impact on Bioactivity

Compound ID N-Substituent HPLC Purity (%) Key Activity Reference
Target Compound 4-Fluorophenyl N/A Inferred anticonvulsant/HDAC8
P3 () 3-Fluorophenyl 97.28 Cytotoxicity (CEM cells)
IId () 2-Trifluoromethylphenyl 97.99 Anticonvulsant (MES/PTZ models)
P7 () 4-Chloro-2-(trifluoromethyl) 97.99 HDAC8 inhibition

Table 3: Activity Comparison of Select Analogs

Compound ID Activity Type Model/Assay Result Reference
P23 () Cytotoxicity CEM/K-562 cells IC₅₀: 45–50 µM
IId () Anticonvulsant MES/PTZ-induced seizures ED₅₀: 25 mg/kg
PB9 () HDAC8 Inhibition Enzymatic assay IC₅₀: 8.2 µM

Biological Activity

2-(2,4-Dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide, also known by its CAS number 882578-72-5, is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound features a thiazolidine ring, which is known for various pharmacological properties, including antimicrobial and anticancer activities. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃FN₂O₃S, with a molecular weight of 308.33 g/mol. The compound's structure includes a thiazolidine ring that contributes to its biological activity.

PropertyValue
CAS Number882578-72-5
Molecular FormulaC₁₄H₁₃FN₂O₃S
Molecular Weight308.33 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidine derivatives. For instance, compounds structurally similar to this compound have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . A study indicated that certain thiazolidine derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

Anticancer Properties

Thiazolidine derivatives are also being investigated for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation. For example, thiazolidine compounds have been reported to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Thiazolidines can influence metabolic pathways by acting on enzymes involved in cell signaling and proliferation. Additionally, some studies suggest that these compounds may exhibit antioxidant properties, reducing oxidative stress in cells .

Case Studies

  • Antimicrobial Screening : In a comparative study involving various thiazolidine derivatives, it was found that certain compounds showed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized a range of concentrations (50–1600 µg/mL) to determine the effectiveness of these compounds .
  • Anticancer Evaluation : A study focused on the anticancer effects of thiazolidine derivatives revealed that one particular derivative significantly inhibited the proliferation of MCF-7 cells with an IC50 value in the micromolar range. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

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